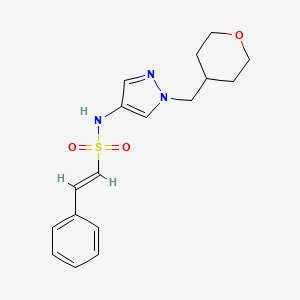

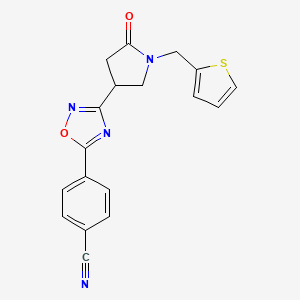

![molecular formula C20H20N4S2 B2822513 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole CAS No. 863001-33-6](/img/structure/B2822513.png)

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often used in medicinal chemistry and have shown promising results as anti-tubercular compounds . Piperazine derivatives, which are also part of the structure of the compound you’re asking about, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives can be complex and involve multiple steps .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .科学的研究の応用

Antibacterial Applications

- Novel bis(pyrazole-benzofuran) hybrids containing piperazine linkers have shown significant antibacterial efficacy against various bacterial strains such as E. coli, S. aureus, and S. mutans, with some compounds demonstrating biofilm inhibition activities surpassing that of Ciprofloxacin (Mekky & Sanad, 2020).

Anticancer Activities

- Synthesis of derivatives of 2-Piperazino-1,3-benzo[d]thiazoles has been undertaken to evaluate their antiproliferative activity against various human tumor-derived cell lines, showing significant effects on specific cancer cell lines (Al-Soud et al., 2010).

Anti-inflammatory and Analgesic Agents

- Bivalent ligands based on benzoxazolone and benzothiazolone templates have been designed, synthesized, and screened for in vitro anti-inflammatory activity, with several compounds showing potent inhibitory effects on inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), suggesting potential as anti-inflammatory and analgesic agents (Abdelazeem et al., 2015).

Corrosion Inhibition

- Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions, offering insights into their potential industrial applications (Hu et al., 2016).

作用機序

Target of Action

Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions in the body.

Mode of Action

Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect various physiological processes.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.

Result of Action

Similar compounds have shown antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that benzothiazole derivatives exhibit various biological activities such as oxidosqualene cyclase inhibitors . They interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Benzothiazole derivatives are known to have significant impacts on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Benzothiazole derivatives can have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

特性

IUPAC Name |

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4S2/c1-13-11-14(2)18-16(12-13)22-20(26-18)24-9-7-23(8-10-24)19-21-15-5-3-4-6-17(15)25-19/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVMAUSICLSMCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

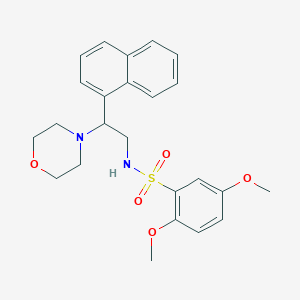

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)

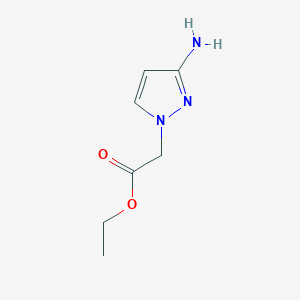

![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)

![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)

![8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2822441.png)

![2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2822444.png)

![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2822452.png)